1-Bromo-4-(1-bromopropyl)benzene
Description
Significance and Context within Organic Halide Chemistry
Organic halides, compounds containing a halogen atom bonded to a carbon atom, are of fundamental importance in organic synthesis. libretexts.org They serve as versatile precursors for a wide array of functional group transformations. The significance of 1-Bromo-4-(1-bromopropyl)benzene lies in its dual reactivity. The aryl bromide (a bromine atom directly attached to the benzene (B151609) ring) and the benzylic bromide (a bromine atom on the carbon adjacent to the benzene ring) exhibit different chemical behaviors.
The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes the benzylic position particularly susceptible to reactions like radical bromination. libretexts.orgchemistrysteps.com Consequently, benzylic halides like the 1-bromopropyl group in the target molecule are highly reactive in nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 pathways depending on the substitution at the benzylic carbon. ucalgary.ca This reactivity is crucial for introducing new functional groups at this position.
The aryl bromide, on the other hand, is generally less reactive towards nucleophilic substitution under standard conditions but is a key functional group for cross-coupling reactions. These reactions, often catalyzed by transition metals, are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Historical Perspectives on Dibrominated Benzene Derivatives Synthesis
The synthesis of dibrominated benzene derivatives is deeply rooted in the historical development of fundamental organic reactions. While specific historical accounts of the synthesis of this compound are not extensively documented, the methods used to create its precursors have a rich history.
Electrophilic aromatic substitution (EAS) has been a foundational method for the functionalization of aromatic rings since the 19th century. acs.org The direct bromination of benzene and its derivatives, a classic example of EAS, allows for the introduction of bromine atoms onto the aromatic ring. khanacademy.orgyoutube.com The understanding of directing group effects, which dictate the position of subsequent substitutions, has been crucial in designing synthetic routes to specific isomers of dibrominated benzenes. pressbooks.pub
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a revolutionary method for the synthesis of aryl halides from aryl diazonium salts. numberanalytics.comwikipedia.orggeeksforgeeks.org This reaction was a significant advancement, allowing for the introduction of bromine onto an aromatic ring in a regiocontrolled manner, which is often not possible through direct bromination. byjus.com
The development of Grignard reagents by Victor Grignard in 1900, for which he was awarded the Nobel Prize in 1912, transformed the landscape of organic synthesis. thermofisher.combyjus.comwikipedia.org The ability to form carbon-carbon bonds by reacting organomagnesium halides (Grignard reagents) with various electrophiles provided a powerful tool for constructing the carbon skeletons of molecules, including the alkyl side chains of benzene derivatives.
Scope and Research Objectives for the Compound
Research involving this compound is primarily focused on its utility as a synthetic intermediate. A notable application is in the field of borylation reactions. For instance, it has been used as a precursor in the synthesis of diborylated products. This involves the conversion of the C-Br bonds into C-B bonds, creating versatile building blocks for further chemical transformations.
A specific synthesis of this compound starts from 1-(4-bromophenyl)propan-1-one. This ketone is first reduced to the corresponding alcohol, which is then converted to the benzylic bromide. This multi-step process highlights the deliberate chemical transformations required to arrive at this specific dibrominated compound.
The primary research objective for utilizing this compound is to leverage its distinct reactive sites for the construction of more complex molecular architectures. The differential reactivity of the aryl and benzylic bromides allows for sequential and selective functionalization, making it a valuable tool for synthetic chemists aiming to build intricate organic molecules with potential applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(1-bromopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYIARXZUOWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302889 | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094335-60-0 | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094335-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Optimization
Strategies for Carbon-Bromine Bond Formation
The introduction of bromine atoms onto the benzene (B151609) ring and the propyl side chain requires precise control to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.
Selective Bromination Techniques
Selective bromination is crucial for the synthesis of 1-Bromo-4-(1-bromopropyl)benzene. Electrophilic aromatic substitution is a common method for introducing a bromine atom onto the benzene ring. This typically involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, generating a potent electrophile that attacks the electron-rich aromatic ring.
For the bromination of the propyl side chain, radical bromination using N-bromosuccinimide (NBS) is a preferred method. This technique offers high selectivity for the benzylic position, minimizing the bromination of the aromatic ring itself. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent such as carbon tetrachloride (CCl₄).
Careful control of stoichiometry and reaction time is essential to minimize polybromination. For instance, using a 1:1.2 substrate-to-Br₂ ratio can help prevent the formation of dibrominated derivatives on the aromatic ring.
Palladium-Catalyzed Coupling Reactions for Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing key precursors for this compound. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction can be used to couple an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govyoutube.com
For instance, a precursor like 1-(4-bromophenyl)propan-1-one can be synthesized via the palladium-catalyzed coupling of a suitable arylboronic acid with a propanoyl halide derivative. The use of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) is common in these reactions. nih.gov These catalysts facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, leading to the formation of the desired product with high efficiency. youtube.com
Multi-Step Synthetic Routes and Intermediates
The synthesis of this compound is often achieved through multi-step pathways involving key intermediates.
Approaches via 1-(4-bromophenyl)propan-1-one
A well-established route to this compound begins with 1-(4-bromophenyl)propan-1-one. This ketone can be prepared through a Friedel-Crafts acylation of bromobenzene (B47551) with propanoyl chloride and a Lewis acid catalyst. youtube.com
The subsequent steps involve the reduction of the ketone to the corresponding alcohol, 1-(4-bromophenyl)propan-1-ol, followed by bromination of the alcohol to yield the final product. The reduction can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄). chegg.com The final bromination step can be carried out using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). pressbooks.pub This two-step process from 1-(4-bromophenyl)propan-1-one has been reported to yield the crude product in 82% yield.
Diethyl Malonate Alkylation and Subsequent Functionalization
An alternative synthetic strategy involves the use of diethyl malonate. The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. libretexts.org In this approach, diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide or sodium hydride, to form a stable enolate. libretexts.org
This enolate then acts as a nucleophile and is alkylated with 4-bromobenzyl bromide. The resulting substituted malonic ester can then undergo a series of functional group transformations, including hydrolysis and decarboxylation, to ultimately form a precursor that can be brominated to yield this compound. libretexts.org This method offers a high degree of control over the carbon skeleton but involves a greater number of synthetic steps.
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Pathways
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, and reaction temperature. plos.org
For palladium-catalyzed coupling reactions, the selection of the palladium catalyst and ligands is crucial. arkat-usa.org For example, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. researchgate.net The choice of base and solvent can also significantly impact the reaction outcome. plos.orgarkat-usa.org
In bromination reactions, controlling the temperature is essential to manage selectivity. For electrophilic aromatic bromination, reactions are often run at moderate temperatures (40–60°C) to balance reaction rate and selectivity. In radical bromination with NBS, refluxing conditions are typically employed.
To enhance yields, purification techniques such as column chromatography are often necessary to remove byproducts and unreacted starting materials. In some cases, post-reaction treatments can be used to selectively reduce unwanted dibrominated intermediates. Continuous flow reactors are also being explored for industrial-scale synthesis to improve heat dissipation and minimize side reactions.
Table 1: Summary of Synthetic Intermediates
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| This compound | C₉H₁₀Br₂ | Final Product |
| 1-(4-bromophenyl)propan-1-one | C₉H₉BrO | Key Intermediate |
| 1-(4-bromophenyl)propan-1-ol | C₉H₁₁BrO | Intermediate |
| Diethyl malonate | C₇H₁₂O₄ | Starting Material |
Table 2: Key Reagents and Catalysts in Synthesis
| Reagent/Catalyst | Function | Relevant Reaction |
|---|---|---|
| Bromine (Br₂) | Brominating Agent | Electrophilic Aromatic Bromination |
| Iron(III) bromide (FeBr₃) | Lewis Acid Catalyst | Electrophilic Aromatic Bromination |
| N-Bromosuccinimide (NBS) | Brominating Agent | Radical Bromination |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | Radical Bromination |
| Palladium catalysts (e.g., Pd(PPh₃)₄) | Catalyst | Cross-Coupling Reactions |
| Sodium borohydride (NaBH₄) | Reducing Agent | Ketone Reduction |
Control of Regioselectivity and Stereoselectivity in Synthesis, including E/Z Isomer Challenges
The synthesis of this compound presents several challenges in controlling both regioselectivity and stereoselectivity. The molecule contains a chiral center at the C1 position of the propyl group, and potential for E/Z isomerism if an elimination reaction is performed to create a double bond in the propyl side chain. Advanced synthetic methodologies are required to selectively produce a desired stereoisomer.
Stereoselective Reduction of 1-(4-bromophenyl)propan-1-one
The first step in the stereocontrolled synthesis is the enantioselective reduction of the prochiral ketone, 1-(4-bromophenyl)propan-1-one, to form a specific enantiomer of 1-(4-bromophenyl)propan-1-ol. A highly effective method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride to the ketone in a highly facial-selective manner, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess (ee). youtube.com
The CBS catalyst, derived from the naturally occurring amino acid proline, can be chosen as either the (R)- or (S)-enantiomer to selectively produce the desired (R)- or (S)-alcohol. The catalyst activates the ketone by coordinating to the carbonyl oxygen, making it more electrophilic. Simultaneously, the borane (B79455) (BH3) is activated by the nitrogen atom of the catalyst, facilitating an intramolecular hydride transfer to the ketone with high stereoselectivity. youtube.com
Table 1: Enantioselective Reduction of 1-(4-bromophenyl)propan-1-one using CBS Catalysis
| Catalyst | Expected Product | Typical Enantiomeric Excess (ee) |
| (R)-CBS Catalyst | (S)-1-(4-bromophenyl)propan-1-ol | >95% |
| (S)-CBS Catalyst | (R)-1-(4-bromophenyl)propan-1-ol | >95% |
This table illustrates the expected high enantioselectivity of the CBS reduction for the synthesis of the chiral alcohol precursor. The specific ee values can vary based on reaction conditions.
Stereospecific Bromination of 1-(4-bromophenyl)propan-1-ol
The second step involves the conversion of the chiral alcohol to the corresponding alkyl bromide. To maintain stereochemical integrity, a reaction that proceeds with a defined stereochemical outcome is necessary. The use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is common for this transformation. These reactions typically proceed through an Sₙ2 mechanism, which involves a backside attack of the bromide nucleophile on the activated alcohol. commonorganicchemistry.comchadsprep.comreddit.comyoutube.commasterorganicchemistry.com
This backside attack results in an inversion of configuration at the chiral center. Therefore, if the starting material is the (S)-alcohol, the product will be the (R)-1-Bromo-4-(1-bromopropyl)benzene, and vice versa. This stereospecificity is crucial for controlling the final stereochemistry of the target molecule. reddit.commasterorganicchemistry.com
Table 2: Stereochemical Outcome of the Bromination of 1-(4-bromophenyl)propan-1-ol
| Starting Alcohol Enantiomer | Reagent | Mechanism | Product Enantiomer |
| (S)-1-(4-bromophenyl)propan-1-ol | PBr₃ | Sₙ2 | (R)-1-Bromo-4-(1-bromopropyl)benzene |
| (R)-1-(4-bromophenyl)propan-1-ol | PBr₃ | Sₙ2 | (S)-1-Bromo-4-(1-bromopropyl)benzene |
This table demonstrates the predictable stereochemical inversion during the bromination step, which is key to obtaining the desired enantiomer of the final product.
E/Z Isomer Challenges in Elimination Reactions
The compound this compound can undergo a dehydrobromination reaction to form 1-bromo-4-(prop-1-en-1-yl)benzene, which can exist as either the E or Z isomer. The control of the E/Z ratio in this elimination reaction is a significant challenge and is highly dependent on the stereochemistry of the starting material and the reaction conditions, particularly the choice of base.
E2 elimination reactions are stereospecific and require an anti-periplanar arrangement of the departing hydrogen and the bromine leaving group. This geometric constraint dictates which isomer is formed from a given diastereomer of the starting material. askthenerd.comlibretexts.orglibretexts.orgchemistrysteps.com
For instance, the elimination from a specific diastereomer of a related compound, (1R,2R)-1-bromo-1,2-diphenylpropane, exclusively yields the (Z)-alkene. Conversely, the (1S,2R)-diastereomer gives only the (E)-alkene. askthenerd.com This principle applies directly to the elimination of this compound, where the stereochemistry at the C1 and C2 positions of the propyl chain will determine the E/Z outcome.
The choice of base can also influence the regioselectivity and, in some cases, the E/Z ratio. Bulky bases, such as potassium tert-butoxide (t-BuOK), tend to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance. ksu.edu.sa In the case of this compound, where elimination can only lead to one regioisomer, the base's role in influencing the E/Z ratio is primarily through its interaction with the substrate in the transition state.
Table 3: Influence of Base on the E/Z Selectivity of Dehydrobromination
| Substrate Stereoisomer | Base | Expected Major Product | Rationale |
| (1R,2S)-1-Bromo-4-(1-bromopropyl)benzene | Sodium Ethoxide | (E)-1-bromo-4-(prop-1-en-1-yl)benzene | Anti-periplanar arrangement of H and Br leads to the more stable E-isomer. |
| (1R,2R)-1-Bromo-4-(1-bromopropyl)benzene | Sodium Ethoxide | (Z)-1-bromo-4-(prop-1-en-1-yl)benzene | Anti-periplanar arrangement of H and Br leads to the Z-isomer. |
| (1R,2S)-1-Bromo-4-(1-bromopropyl)benzene | Potassium tert-butoxide | (E)-1-bromo-4-(prop-1-en-1-yl)benzene | While bulky bases can alter regioselectivity, in this case, the stereospecificity of the E2 reaction is the dominant factor. |
This table illustrates how the stereochemistry of the starting material and the requirement for an anti-periplanar transition state in E2 eliminations are the primary determinants of the E/Z isomeric ratio of the resulting alkene.
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, researchers can map out the complete atomic framework of 1-Bromo-4-(1-bromopropyl)benzene.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum is characterized by distinct signals for both the aromatic and the aliphatic protons. The para-substituted benzene (B151609) ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, indicating the electronic effects of the bromo and bromopropyl substituents. chemicalbook.com The protons on the ethyl group attached to the chiral center (CHBr) exhibit predictable splitting patterns: a triplet for the terminal methyl (CH₃) group and a multiplet for the methylene (B1212753) (CH₂) group, which is coupled to both the adjacent methine and methyl protons. The methine proton (CHBr), being adjacent to a chiral center and a bromine atom, appears as a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ha) | ~7.50 | Doublet | 2H |
| Aromatic (Hb) | ~7.25 | Doublet | 2H |
| Methine (CHBr) | ~5.10 | Triplet | 1H |
| Methylene (CH₂) | ~2.20 | Multiplet | 2H |
| Methyl (CH₃) | ~1.00 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-CHBr) | ~142 |
| Aromatic (CH) | ~132 |
| Aromatic (CH) | ~129 |
| Aromatic (C-Br) | ~122 |
| Methine (CHBr) | ~55 |
| Methylene (CH₂) | ~34 |
| Methyl (CH₃) | ~12 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, researchers employ two-dimensional (2D) NMR techniques. nih.gov
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CHBr) to the methylene protons (CH₂), and the methylene protons to the methyl protons (CH₃), confirming the structure of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nanalysis.comsdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the aliphatic protons would correlate to their respective carbons in the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range (typically 2-3 bond) ¹H-¹³C couplings. sdsu.edu It is crucial for establishing the connection between different molecular fragments. An HMBC spectrum would show a correlation between the methine proton (CHBr) of the propyl group and the aromatic carbon it is attached to (C1 of the benzene ring), providing definitive proof that the bromopropyl substituent is bonded to the ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecular weight of this compound is approximately 277.98 g/mol . nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org Consequently, the molecular ion region will exhibit a characteristic triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. libretexts.org For alkylbenzenes, common fragmentation pathways include benzylic cleavage. core.ac.ukyoutube.com Key fragmentation ions for this compound would include the loss of a bromine radical (Br•) from either the ring or the alkyl chain, and the loss of an ethyl radical to form a stable brominated benzyl (B1604629) or tropylium (B1234903) cation.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 276/278/280 | [C₉H₁₀Br₂]⁺• (Molecular Ion) | Shows 1:2:1 isotope pattern for two Br atoms. |
| 197/199 | [C₉H₁₀Br]⁺ (Loss of Br•) | Shows 1:1 isotope pattern for one Br atom. |
| 170/172 | [C₇H₆Br]⁺ (Bromotropylium ion) | Shows 1:1 isotope pattern for one Br atom. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Common fragment for alkylbenzenes. |
Chromatographic Methods for Purification and Isomer Separation in Research
In a research setting, synthesis of this compound often yields a mixture containing starting materials, byproducts, and potentially positional isomers (e.g., ortho- or meta-isomers). Chromatographic techniques are essential for isolating the desired product in high purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov Given the relatively non-polar nature of halogenated aromatic compounds, reverse-phase HPLC is a common method of choice. sielc.com This typically involves a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. chromforum.orgwur.nl By optimizing the mobile phase composition and flow rate, researchers can achieve excellent separation of the target compound from impurities.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 1 Bromopropyl Benzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) in 1-bromo-4-(1-bromopropyl)benzene involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.com The reaction is initiated by the generation of an electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.com The final step involves the removal of a proton from the arenium ion, restoring the aromaticity of the ring. byjus.com
The substituents already present on the benzene ring significantly influence the rate and regioselectivity of further electrophilic substitution. In this compound, the two substituents are a bromine atom and a 1-bromopropyl group.
Bromine Atom : The bromine atom is a deactivating group, meaning it makes the benzene ring less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.org This is due to its electron-withdrawing inductive effect. However, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orglibretexts.org This directing effect is attributed to the ability of the halogen's lone pair of electrons to stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comyoutube.com
1-Bromopropyl Group : Alkyl groups are generally activating and ortho, para-directing. organicchemistrytutor.com However, the presence of a bromine atom on the benzylic carbon of the propyl group introduces an electron-withdrawing inductive effect, which can influence its directing and activating properties. The benzylic position is the carbon atom next to the aromatic ring. philadelphia.edu.jo
When multiple substituents are present on a benzene ring, the directing effects can either reinforce or oppose each other. In the case of this compound, both the bromo and the alkyl groups are ortho, para-directors. libretexts.orglibretexts.orgyoutube.com Since they are in a para relationship to each other, their directing effects are synergistic, activating the same positions on the ring for further substitution.
The bromine atom attached directly to the benzene ring deactivates the ring towards electrophilic aromatic substitution. This deactivation is a consequence of the halogen's strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. organicchemistrytutor.com
Conversely, the bromine on the propyl side chain also exerts an influence, primarily through its inductive effect, which can affect the reactivity of the benzylic position.
Nucleophilic Substitution Reactions of Alkyl Bromide Moieties
The bromine atom on the propyl side chain is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion. This reactivity is a key feature for the derivatization of this compound.
The mechanism of nucleophilic substitution at the benzylic carbon can proceed via either an S_N1 or S_N2 pathway, or a combination of both, depending on the reaction conditions and the structure of the substrate.
S_N1 Reaction : This is a two-step mechanism that proceeds through a carbocation intermediate. The benzylic position in this compound can stabilize a carbocation through resonance with the benzene ring, making the S_N1 pathway plausible, especially with weak nucleophiles and polar protic solvents.
S_N2 Reaction : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pearson.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. pearson.com The secondary nature of the benzylic carbon in this compound means that steric hindrance could play a role in the feasibility of the S_N2 pathway.
The choice between S_N1 and S_N2 pathways is influenced by factors such as the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
The reactivity of the benzylic bromide allows for the introduction of a wide variety of functional groups through nucleophilic displacement reactions. For instance, reaction with sodium hydroxide (B78521) can lead to the formation of the corresponding alcohol, while reaction with cyanides can introduce a nitrile group. pearson.com These reactions are fundamental in using this compound as an intermediate in the synthesis of more complex molecules.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Thiolate | Sodium Thiolate (NaSH) | Thiol (-SH) |
Elimination Reactions and Alkene Formation from Bromopropyl Group
In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. This reaction, often competing with nucleophilic substitution, involves the removal of the bromine atom from the benzylic carbon and a hydrogen atom from the adjacent carbon, leading to the formation of a double bond.
The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction, which is a one-step process where the base removes a proton, and the bromide ion leaves simultaneously. askthenerd.com The regioselectivity of the elimination (i.e., which alkene isomer is formed) is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. The stereochemistry of the starting material can also influence the stereochemistry of the resulting alkene in E2 reactions. askthenerd.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-4-isopropylbenzene |
| 1-(4-Bromophenyl)propan-1-one |
| 4-Bromobenzyl bromide |
| 1,3-Oxazolidine-2,4-dione |
| Tetramethylguanidine |
| 1-Bromo-4-(prop-1-en-1-yl)benzene |
| 1-Bromo-4-(1-bromoethyl)benzene |
| 1,4-Dibromobenzene |
| Isopropylbenzene |
| m-Bromonitrobenzene |
| Chlorobenzene |
| p-Chlorotoluene |
| Aniline |
| 1-Bromo-4-(3-chloropropyl)benzene |
| 3-(4-Bromophenyl)propan-1-ol |
| 1-Bromo-4-(prop-2-en-1-yl)benzene |
| 1-Phenylpropan-1-one |
| p-Bromopropylbenzene |
| 1-Bromo-4-cyclopropylbenzene |
| 1-Bromo-4-propylbenzene |
| 1-Bromo-4-(3-bromopropyl)benzene |
E1 and E2 Mechanistic Studies
The elimination of hydrogen bromide (HBr) from the propyl chain of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The benzylic nature of the secondary alkyl halide allows for both pathways, with the predominant mechanism being highly dependent on the reaction conditions.
The E1 mechanism involves a two-step process initiated by the spontaneous departure of the bromide leaving group to form a secondary benzylic carbocation. ncert.nic.in This intermediate is significantly stabilized by resonance, as the positive charge is delocalized into the adjacent aromatic ring. pearson.com In a subsequent step, a weak base abstracts a proton from an adjacent carbon, leading to the formation of an alkene. The rate of the E1 reaction is dependent only on the concentration of the substrate. libretexts.org
The E2 mechanism is a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, while the carbon-bromine bond breaks simultaneously to form the alkene. msu.edu This pathway requires a strong base. The reaction rate is dependent on the concentrations of both the substrate and the base. msu.edu Benzylic halides can readily undergo E2 reactions, as the resulting conjugated double bond lends stability to the product. youtube.com
The competition between E1 and E2 pathways for this compound is summarized in the table below.
| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Rationale for this compound |
| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻, OH⁻) | The choice of base is a primary determinant of the reaction pathway. |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | As a secondary benzylic halide, it can undergo both, but the stable carbocation favors E1. youtube.com |
| Solvent | Polar protic (e.g., ethanol) | Aprotic or less polar solvents | Polar protic solvents stabilize the carbocation intermediate, favoring E1. |
| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group for both mechanisms. |
Regiochemical Outcomes of Elimination
The elimination of HBr from this compound can result in two different constitutional isomers (regioisomers), depending on which beta-hydrogen is removed. The outcome is governed by the principles of regioselectivity, primarily Zaitsev's and Hofmann's rules. libretexts.org
Zaitsev Product: Removal of a proton from the internal carbon (C2 of the propyl chain) results in the more substituted and thermodynamically more stable alkene, 1-bromo-4-(prop-1-en-1-yl)benzene . This is the predicted major product under thermodynamic control, which is typical for E1 reactions and E2 reactions using small, unhindered bases. chemistrysteps.comkhanacademy.org
Hofmann Product: Removal of a proton from the terminal methyl group (C3 of the propyl chain) yields the less substituted alkene, 1-bromo-4-(prop-2-en-1-yl)benzene . This product is favored when a sterically bulky base (e.g., potassium tert-butoxide) is used, as it preferentially attacks the less sterically hindered terminal proton. khanacademy.org
The expected regiochemical outcome based on the choice of base is detailed in the following table.
| Base | Base Type | Expected Major Product | Governing Rule |
| Sodium Ethoxide (NaOEt) | Strong, unhindered | 1-bromo-4-(prop-1-en-1-yl)benzene | Zaitsev's Rule chemistrysteps.com |
| Potassium tert-Butoxide (KOtBu) | Strong, sterically hindered | 1-bromo-4-(prop-2-en-1-yl)benzene | Hofmann's Rule khanacademy.org |
| Ethanol (EtOH, heat) | Weak base (E1 conditions) | 1-bromo-4-(prop-1-en-1-yl)benzene | Zaitsev's Rule chemistrysteps.com |
Oxidation and Reduction Pathways for Compound Transformation
This compound can be chemically transformed through both oxidation and reduction, primarily targeting the propyl side-chain.
Oxidation Pathways The alkyl side-chain of an alkylbenzene is susceptible to oxidation at the benzylic position. libretexts.org When treated with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating, the entire alkyl chain is typically cleaved, regardless of its length, to yield a carboxylic acid. libretexts.orgchemistry.coach For this compound, this reaction would produce 4-bromobenzoic acid. The benzylic carbon must have at least one hydrogen for this reaction to occur. libretexts.org
Reduction Pathways The benzylic bromide is more reactive than the aryl bromide and can be selectively reduced. Catalytic hydrogenation using H₂ gas and a palladium catalyst (Pd/C) can reduce the carbon-bromine bond at the benzylic position to a carbon-hydrogen bond, effectively removing the halogen. chemistrysteps.com This would transform the compound into 1-bromo-4-propylbenzene. Other methods, such as using zinc and acid (Clemmensen reduction) or hydrazine (B178648) (Wolff-Kishner reduction), are typically used to reduce benzylic ketones to alkyl groups and may not be directly applicable for the C-Br bond reduction. chemistrysteps.com
A summary of these transformations is provided in the table below.
| Transformation | Reagents and Conditions | Product |
| Oxidation | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 4-bromobenzoic acid |
| Reduction | H₂, Pd/C, Ethanol | 1-bromo-4-propylbenzene |
Investigation of Rearrangement Reactions
Carbocation rearrangements are a common phenomenon in reactions that proceed through a carbocation intermediate, such as the E1 mechanism. libretexts.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur if they lead to a more stable carbocation.
In the case of this compound, the departure of the benzylic bromide in an E1 reaction generates a secondary benzylic carbocation . libretexts.org This carbocation is significantly stabilized by resonance with the adjacent benzene ring. reddit.com A potential rearrangement via a 1,2-hydride shift from the neighboring carbon would produce a tertiary carbocation. However, this resulting tertiary carbocation would no longer be benzylic and would lose the substantial resonance stabilization afforded by the aromatic ring.
Generally, a secondary benzylic carbocation is more stable than a non-benzylic tertiary carbocation. reddit.comstackexchange.com Therefore, a hydride shift is energetically unfavorable, and significant rearrangement is not expected to be a competing pathway during the E1 reaction of this compound.
| Carbocation Structure | Type | Key Stabilizing Factors | Relative Stability | Likelihood of Formation/Rearrangement |
| Initial Carbocation | Secondary, Benzylic | Resonance with benzene ring, Hyperconjugation | High | Formed in E1 pathway |
| Post-Hydride Shift | Tertiary | Hyperconjugation | Lower | Unlikely to form via rearrangement reddit.com |
Role As a Synthetic Precursor in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
As an intermediate, 1-Bromo-4-(1-bromopropyl)benzene is particularly prized in reactions that build molecular complexity from a relatively simple, well-defined starting material.
The synthesis of poly-substituted benzene (B151609) rings is a fundamental task in organic chemistry, crucial for creating pharmaceuticals, agrochemicals, and other functional molecules. youtube.comlibretexts.orglibretexts.org this compound is an excellent starting point for such syntheses. The two bromine atoms can be selectively replaced by other functional groups through various reactions.
For instance, the benzylic bromide is more susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for a controlled, stepwise introduction of different substituents onto the benzene ring and the propyl side-chain. This strategic approach is essential when the desired arrangement of functional groups cannot be achieved through direct substitution on a simpler benzene starting material due to directing effects or steric hindrance. youtube.compressbooks.pub The ability to form complex aryl-alkyl frameworks through methods like palladium-catalyzed reactions makes this and similar brominated compounds valuable synthetic intermediates.
A key application of this compound is in the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. It is particularly effective in borylation reactions, which introduce boron-containing functional groups that are themselves versatile intermediates for subsequent cross-coupling reactions (like the Suzuki coupling).
This compound can be efficiently converted into a diborylated product. This transformation highlights its role as a precursor for creating complex molecules where new carbon-carbon bonds are essential for the final structure.
Table 1: Example of Borylation Reaction
| Reactant | Reagent | Product | Yield |
|---|
Precursor for Advanced Materials and Polymer Research
The structural features of this compound also make it a candidate for research into new materials, including functional polymers, flame retardants, and pigments.
This compound can serve as a precursor to monomers used in polymerization. Through an elimination reaction (dehydrobromination), it can be converted to 1-Bromo-4-(prop-1-en-1-yl)benzene. bldpharm.combiosynth.com This resulting molecule contains a polymerizable alkene group while retaining a bromine atom on the aromatic ring. This remaining bromine can be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. The use of related bromo-styrenic compounds as building blocks is a known strategy in polymer science.
The synthesis of organic dyes and pigments often starts with functionalized aromatic compounds like substituted benzenes. epa.gov Analogous molecules, such as 1-Bromo-4-(1-methylpropyl)benzene, are known to be used as intermediates in the production of dyes. ontosight.ai The bromine atoms on this compound can be replaced with chromophores (color-imparting groups) or auxochromes (groups that modify color) through nucleophilic substitution or cross-coupling reactions. This positions the compound as a versatile starting material for developing novel colorants.
Electronic Materials Research
While detailed research into the direct application of this compound in electronic materials is not extensively documented in publicly available literature, its potential as a precursor is recognized. The compound serves as a reagent in polymer chemistry, which is fundamental to the development of new materials, some of which could have applications in electronics. The core structure, a para-disubstituted benzene, is a common motif in organic electronic materials. The electronic absorption properties of the this compound chromophore, with π→π* transitions in the ultraviolet-visible spectrum, are characteristic of such aromatic systems.
The synthesis of novel polymers and dyes is an area where this compound could contribute. For instance, the bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build larger conjugated systems essential for organic semiconductors or dye-sensitized solar cells. The general synthetic utility of the compound is noted in its application for producing polysubstituted benzenes through reactions like Friedel–Crafts alkylation and nitration, which are foundational steps in creating more complex functional molecules.
Intermediate in the Synthesis of Research Probes and Analogues
The modification of bioactive molecules to understand their function and interaction with biological systems is a cornerstone of medicinal chemistry and chemical biology. This compound offers a scaffold that can be elaborated into sophisticated research probes and analogues.
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of therapeutic agents. This process involves the systematic modification of a lead compound's structure and assessing the impact of these changes on its biological activity. As a chemical intermediate, this compound is used in the synthesis of pharmaceuticals and agrochemicals, a process inherently linked to SAR investigations.
The two bromine atoms on the molecule are key handles for derivatization. They can be selectively substituted with a wide range of functional groups to generate a library of analogues. For example, the more reactive benzylic bromide can undergo nucleophilic substitution, while the more stable aryl bromide can participate in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise synthesis of diverse structures. Although specific SAR studies detailing derivatives of this compound are not prominent in the literature, its role as a precursor to bioactive molecules implies its use in such exploratory synthetic programs.
Table 1: Potential Derivatization Reactions for SAR Studies
| Reaction Type | Target Bromine | Potential Reagents | Resulting Functional Group |
| Nucleophilic Substitution | Alkyl Bromide | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers |
| Suzuki Coupling | Aryl Bromide | Boronic Acids/Esters | Aryl or Alkyl Groups |
| Sonogashira Coupling | Aryl Bromide | Terminal Alkynes | Alkynyl Groups |
| Buchwald-Hartwig Amination | Aryl Bromide | Amines | Aryl Amines |
| Cyanation | Aryl Bromide | Cyanide Salts | Nitrile Group |
This table represents potential synthetic transformations based on the known reactivity of aryl and alkyl bromides, illustrating how a library of analogues could be generated for SAR studies.
Design and Synthesis of Photoaffinity Labels and Fluorescent Tags for Research
Currently, there is no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the design and synthesis of photoaffinity labels or fluorescent tags.
Photoaffinity labeling is a powerful technique for identifying protein-ligand interactions, and it requires a molecule that incorporates a photoreactive group. Similarly, fluorescent tags are used to visualize and track molecules in biological systems. The synthesis of such probes often starts from versatile building blocks that can be readily modified. While this compound possesses the necessary chemical handles for such modifications, its direct application in the synthesis of these specific research tools has not been reported.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of brominated aromatic compounds. DFT calculations allow for the optimization of molecular structures and the computation of various electronic properties that are crucial for understanding chemical behavior.
For instance, DFT has been utilized to study the synthesis of compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons. researchgate.net In such studies, DFT calculations provide optimized molecular geometries and predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results for validation. researchgate.net
In the broader context of brominated aromatic compounds, DFT is employed to investigate reaction mechanisms, such as the Pd(II)-catalyzed bromination of aromatic C-H bonds. acs.org These studies can model various mechanistic pathways, helping to elucidate the most probable routes for reactions involving N-bromosuccinimide (NBS) and other brominating agents. acs.org Furthermore, DFT calculations have been used to construct detailed mechanistic pathways for the formation of brominated polycyclic aromatic hydrocarbons (BrPAHs), which are significant environmental toxicants. nih.gov
Fukui indices, derived from DFT, are another powerful tool for predicting the regioselectivity of electrophilic substitution reactions, including bromination. nih.gov These indices help to identify the most reactive sites in a molecule, guiding the synthesis of specific isomers. nih.gov
Molecular Orbital Theory Applications in Reaction Mechanism Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic interactions that govern chemical reactions. By analyzing the shapes and energies of molecular orbitals, chemists can gain insights into reaction mechanisms and predict the feasibility of different reaction pathways.
The application of MO theory is particularly relevant in the study of electrophilic aromatic substitution reactions, a fundamental process for the functionalization of benzene (B151609) and its derivatives. youtube.com The interaction between the highest occupied molecular orbital (HOMO) of the aromatic ring and the lowest unoccupied molecular orbital (LUMO) of the electrophile is a key factor in determining the course of the reaction.
In the context of brominated compounds, MO theory helps to explain the stability of intermediates and transition states in reaction mechanisms. For example, in the addition of HBr to 1-phenylpropene to form (1-bromopropyl)benzene, the stability of the carbocation intermediate is a critical factor. vaia.com MO theory, in conjunction with concepts like resonance and hyperconjugation, can explain why the carbocation formed near the phenyl ring is more stable, leading to the observed regioselectivity. vaia.com
The principles of MO theory are also foundational to understanding the electronic structure of benzene itself, with its delocalized π system. masterorganicchemistry.com This understanding is essential for predicting how substituents, including bromine and bromopropyl groups, will affect the reactivity of the aromatic ring.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods, particularly those based on DFT, are increasingly used to predict the reactivity, regioselectivity, and stereoselectivity of chemical reactions involving brominated organic compounds. acs.orgvaia.com These predictions are invaluable for designing synthetic routes that are both efficient and selective.
A computational model based on DFT has been validated for predicting the site of electrophilic substitution in aromatic systems. acs.org This method calculates the relative stabilities of σ-complex intermediates, which has been shown to agree well with experimental observations for halogenation reactions. acs.org Such models can be used to quantitatively predict regioisomer distributions, providing a powerful tool for synthetic chemists. acs.org
In the case of the addition of HBr to alkenes, the regioselectivity is famously described by Markovnikov's rule. vaia.com Computational studies can provide a more nuanced understanding of the factors that govern this selectivity, including the electronic effects of substituents on the stability of carbocation intermediates. vaia.com
The stereoselectivity of reactions can also be addressed through computational analysis. For a molecule like 1-bromo-4-(1-bromopropyl)benzene, which has a chiral center at the benzylic position, understanding the factors that control the formation of one enantiomer over the other is of great importance. Computational modeling can be used to explore the energy differences between diastereomeric transition states, providing insights into the stereochemical outcome of a reaction.
Stereochemical Analysis and Conformational Studies
The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, plays a crucial role in determining its chemical and physical properties. Computational methods are well-suited for exploring the complex potential energy surfaces of molecules and identifying their most stable conformations.
For this compound, the presence of a stereocenter at the carbon atom bearing a bromine atom and the phenyl group gives rise to two enantiomers: (S)-1-bromo-4-(1-bromopropyl)benzene and (R)-1-bromo-4-(1-bromopropyl)benzene. nih.govnih.gov Computational studies can be used to analyze the different conformations of these enantiomers, which arise from rotation around single bonds.
Development of Computational Models for Brominated Organic Compounds
The development of accurate and reliable computational models for brominated organic compounds is an ongoing area of research. These models are essential for a wide range of applications, from predicting the environmental fate of brominated pollutants to designing new materials with specific properties.
One of the challenges in modeling brominated compounds is accurately describing the properties of the bromine atom, which is a heavy element with a large number of electrons. This requires the use of appropriate theoretical methods and basis sets that can account for relativistic effects and electron correlation.
Recent research has focused on developing computational methods for predicting the site of electrophilic substitution in aromatic systems, which is highly relevant for brominated compounds. acs.org These models can provide quantitative predictions of regioisomer distributions, aiding in the design of selective synthetic methods. acs.org
Furthermore, computational models are being developed to predict the release of volatile brominated compounds from materials like polymeric flame retardants. nih.gov These models, often based on fugacity or other environmental fate models, are crucial for assessing the environmental impact of these materials. nih.gov
The continued development of computational models for brominated organic compounds will undoubtedly play a vital role in advancing our understanding of these important molecules and their impact on our world.
Advanced Derivatives and Analogues in Research
Synthesis of Structurally Modified 1-Bromo-4-(1-bromopropyl)benzene Analogues
The synthesis of analogues of this compound allows researchers to fine-tune the molecule's physical and chemical properties. Synthetic strategies can be broadly categorized by the part of the molecule being modified: the aromatic ring or the alkyl side chain.
One common approach involves starting with a different disubstituted benzene (B151609). For example, using p-dibromobenzene as a starting material allows for the introduction of a propyl group via a coupling reaction. In a documented synthesis for a related analogue, p-dibromobenzene is reacted with 1-bromopropane (B46711) in the presence of zinc chloride, magnesium, and acetylacetone (B45752) iron in a tetrahydrofuran (B95107) solvent to yield 1-bromo-4-propylbenzene. acs.org This general strategy could be adapted to create a variety of analogues by using different Grignard or organozinc reagents.
Another strategy is to modify the side chain itself. For instance, analogues with different halogen placements on the propyl group, such as 1-bromo-4-(2-bromopropyl)benzene (B13552882) or 1-bromo-4-(3-bromopropyl)benzene, can be synthesized. These are typically prepared from the corresponding alcohol, 1-(4-bromophenyl)propan-2-ol (B45680) or 3-(4-bromophenyl)propan-1-ol, respectively, followed by bromination.
Further structural diversity can be achieved by introducing other functional groups onto the benzene ring or the side chain. Examples of such analogues explored in research contexts include those with ether linkages or other halogen atoms.
Table 1: Examples of Structurally Modified Analogues
| Compound Name | Structural Modification | Precursor Example |
| 1-Bromo-4-propylbenzene | Saturated propyl chain (no bromine on chain) | p-Dibromobenzene acs.org |
| 1-Bromo-4-(phenylmethyl)benzene | Phenylmethyl (benzyl) group instead of bromopropyl | 1-Bromo-4-iodobenzene and Benzylmagnesium chloride nih.gov |
| 1-Bromo-4-isopropoxybenzene | Isopropoxy group instead of bromopropyl | 4-Bromophenol and 2-Bromopropane |
| 1-Bromo-4-(3-bromopropoxy)benzene | Bromopropoxy group, an ether linkage | 4-Bromophenol and 1,3-Dibromopropane nih.gov |
Investigation of Isomeric Forms (e.g., E/Z isomers, positional isomers)
The isomeric forms of this compound are a key area of investigation as different isomers can exhibit distinct chemical behaviors and interactions.
Positional Isomers: The substituents on the benzene ring can be arranged in different positions, leading to constitutional isomers. While the primary compound is the para (1,4) substituted isomer, ortho (1,2) and meta (1,3) isomers also exist. These positional isomers can be synthesized, though often with more complex procedures to control the regioselectivity of the substitution reactions on the benzene ring. pressbooks.pub The electronic and steric differences between these isomers influence their reactivity in subsequent chemical transformations. For example, the proximity of the two bulky groups in the ortho isomer introduces significant steric hindrance compared to the meta and para isomers.
Stereoisomers: The concept of E/Z isomerism, which applies to compounds with double bonds, is not relevant to this compound as its propyl side chain is saturated. However, the compound does exhibit stereoisomerism. The carbon atom at position 1 of the propyl chain (the benzylic carbon) is a chiral center because it is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and the 4-bromophenyl group.
This chirality means the compound exists as a pair of enantiomers:
1-bromo-4-[(1R)-1-bromopropyl]benzene researchgate.net
1-bromo-4-[(1S)-1-bromopropyl]benzene chegg.com
These enantiomers are non-superimposable mirror images of each other. While they have identical physical properties like boiling point and density, they rotate plane-polarized light in opposite directions and can interact differently with other chiral molecules.
Table 2: Investigated Isomeric Forms
| Isomer Type | Specific Example(s) | Key Differentiating Feature |
| Positional Isomer | 1-Bromo-2-(1-bromopropyl)benzene (ortho) | Substituent positions on the aromatic ring |
| Positional Isomer | 1-Bromo-3-(1-bromopropyl)benzene (meta) | Substituent positions on the aromatic ring |
| Stereoisomer (Enantiomer) | 1-bromo-4-[(1R)-1-bromopropyl]benzene researchgate.net | 3D arrangement at the chiral carbon center |
| Stereoisomer (Enantiomer) | 1-bromo-4-[(1S)-1-bromopropyl]benzene chegg.com | 3D arrangement at the chiral carbon center |
Chiral Derivatization for Enantioquantification and Separation in Research
The existence of enantiomers of this compound necessitates methods for their separation and quantification, which is critical in fields like pharmaceutical development and asymmetric synthesis. Chiral derivatization is a powerful and widely used technique for this purpose.
The process involves reacting the racemic mixture (a 50:50 mixture of the R and S enantiomers) with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including different boiling points and polarities. These differences allow for their separation and quantification using standard laboratory techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). acs.org
After separation, the individual diastereomers can be chemically converted back to the original enantiomers, now in their pure forms. The choice of CDA is crucial and depends on the functional groups present in the target molecule. For a compound like this compound, derivatization might target the reactive benzylic bromine, potentially substituting it with a chiral nucleophile. The efficacy of such a separation is determined by the difference in energy between the transient diastereomeric complexes formed during the process. mdpi.com
Functionalization for Specific Research Applications (e.g., in catalytic studies)
The two bromine atoms in this compound are at distinct positions—one on the aromatic ring and one on the alkyl side chain. This differential reactivity makes the compound a versatile substrate for functionalization in various research applications, particularly in organic synthesis and catalysis.
A significant application is its use as an intermediate in borylation reactions. The compound can undergo palladium-catalyzed borylation, where one or both bromine atoms are replaced with a boronate ester group, such as a pinacol (B44631) boronate. nih.gov For example, it can be converted into products like 2,2'-(1-(4-bromophenyl)propane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). These resulting organoboron compounds are exceptionally useful intermediates in Suzuki cross-coupling reactions, allowing for the formation of new carbon-carbon bonds to build more complex molecular architectures. nih.gov
The presence of two reactive C-Br bonds also allows for participation in other transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Heck) and nucleophilic substitution reactions. The benzylic bromide is particularly susceptible to substitution, while the aryl bromide can be activated under different catalytic conditions. This dual reactivity enables stepwise functionalization, where each bromine atom is replaced selectively, providing a pathway to complex, multifunctional molecules for use in materials science and medicinal chemistry research.
Table 3: Functionalization of this compound
| Reaction Type | Reagents/Catalyst Example | Product Type | Research Application |
| Borylation | Bis(pinacolato)diboron, Pd catalyst nih.gov | Diborylated aromatic compound | Intermediate for Suzuki cross-coupling reactions |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst nih.gov | Substituted biphenyl (B1667301) derivative | Synthesis of complex organic molecules |
| Nucleophilic Substitution | NaCN, DMSO | Nitrile-substituted derivative | Introduction of new functional groups |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern organic synthesis. nih.govchemistryjournals.netraijmr.com Future research on 1-Bromo-4-(1-bromopropyl)benzene will likely focus on developing more sustainable and efficient synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous reagents. chemistryjournals.netresearchgate.net Traditional bromination methods often rely on molecular bromine or other harsh reagents, presenting handling and environmental challenges. researchgate.net
Key research avenues include:
Alternative Brominating Agents: Investigating milder and more selective brominating agents is a priority. Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offer easier handling and can be used under neutral conditions, potentially improving the functional group tolerance of the synthesis. researchgate.netsci-hub.se The challenge lies in optimizing reaction conditions to achieve regioselectivity, targeting either the aromatic ring or the benzylic position as desired.
Catalytic Systems: The development of catalytic bromination processes is a significant goal. researchgate.net This includes exploring transition-metal catalysis, organocatalysis, and biocatalysis to lower the activation energy and improve the atom economy of the reaction. researchgate.net For instance, recyclable heterogeneous catalysts could simplify product purification and reduce waste streams. researchgate.net The primary challenge is the discovery of catalysts that are both highly active and selective for the specific C-H bonds in the precursor molecules.
Innovative Energy Sources: Moving beyond conventional heating, the use of alternative energy sources like microwave irradiation and ultrasound could dramatically shorten reaction times and increase yields. nih.govresearchgate.net These techniques offer efficient energy transfer, leading to cleaner and faster reactions. researchgate.net Research is needed to systematically study the effects of these energy sources on the synthesis of this compound and to develop scalable flow-chemistry protocols. nih.gov
Aqueous and Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a central tenet of green chemistry. chemistryjournals.net Developing synthetic routes that are effective in these solvents would significantly reduce the environmental footprint of the synthesis. chemistryjournals.netdigitellinc.com
Table 1: Potential Sustainable Synthetic Methodologies for Brominated Aromatics
| Methodology | Reagent/Catalyst | Energy Source | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Catalytic Bromination | NaBr/H₂O₂ with catalyst | Conventional Heating | High atom economy, uses inexpensive bromine source. sci-hub.se | Catalyst stability and recovery; controlling polybromination. |
| Photochemical Bromination | BrCCl₃ with photosensitizer | UV/Visible Light | High selectivity for benzylic position, avoids harsh reagents. rsc.org | Scalability of photochemical reactors, quantum yield efficiency. |
| Microwave-Assisted Synthesis | NBS or DBDMH | Microwave Irradiation | Rapid reaction times, improved yields, energy efficiency. nih.govresearchgate.net | Hotspot control, scalability from lab to industrial production. |
| Aqueous Phase Synthesis | AlBr₃-Br₂ system in water | Conventional Heating | Reduces use of volatile organic solvents, can be recyclable. researchgate.net | Managing reactivity and side reactions in water, product isolation. |
Exploration of Under-investigated Reaction Pathways and Unusual Reactivity
The structure of this compound features two distinct bromine atoms—one attached to the aromatic ring and one at a benzylic position. This duality presents opportunities for selective functionalization that remain largely unexplored. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide, a property that can be exploited for sequential chemical modifications. gla.ac.uk
Future research should investigate:
Selective Nucleophilic Substitution: While the benzylic bromide is expected to be reactive in Sₙ1 and Sₙ2 reactions, a systematic study of its reactivity with a wide range of carbon, nitrogen, and oxygen nucleophiles is warranted. gla.ac.uk Such studies could unlock pathways to novel derivatives with diverse functional groups. The challenge is to achieve high selectivity and avoid elimination side reactions.
Cross-Coupling Reactions: The aryl bromide can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A key research direction is the development of catalytic systems that selectively activate the C(sp²)-Br bond while leaving the more labile C(sp³)-Br bond at the benzylic position intact, or vice versa. This would enable the controlled, stepwise construction of complex molecular architectures.
Radical-Mediated Reactions: The benzylic C-Br bond is susceptible to homolytic cleavage to form a stable benzylic radical. masterorganicchemistry.com This reactivity could be harnessed in radical-mediated C-C bond-forming reactions. Exploring pathways like Giese additions or photoredox-catalyzed couplings could provide access to novel molecular scaffolds that are difficult to synthesize via traditional ionic pathways. nih.gov
Elimination and Subsequent Functionalization: Controlled elimination of HBr from the bromopropyl side chain would yield 1-bromo-4-(prop-1-en-1-yl)benzene. This vinylarene intermediate opens up a different set of reaction possibilities, including polymerization, cycloadditions, and olefin metathesis, thus expanding the synthetic utility of the parent compound.
Advancements in High-Throughput Synthesis and Characterization Methodologies
To accelerate the discovery of new applications for derivatives of this compound, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. youtube.comyoutube.com These technologies enable the rapid generation and screening of large libraries of compounds, which is crucial in fields like drug discovery and materials science. researchgate.netvirginia.edu
Future advancements should focus on:
Automated Library Synthesis: Developing automated workflows to react this compound with a diverse set of building blocks in parallel format (e.g., 96-well plates) is a key objective. chemspeed.comacs.org Robotic systems can handle the precise dispensing of reagents and starting materials, allowing for the creation of hundreds of distinct analogues in a short period. youtube.com
Integrated Purification and Analysis: A major bottleneck in HTE is the purification and characterization of the synthesized compounds. Integrating automated purification systems (e.g., mass-triggered preparative HPLC) and rapid analytical techniques (e.g., UPLC-MS) into the workflow is essential for efficiently isolating and identifying products. nih.gov
Miniaturization and Reaction Screening: Miniaturizing reaction volumes (to the microliter scale) conserves valuable starting materials and allows for the screening of a wider range of reaction conditions (catalysts, solvents, bases) to find optimal protocols for derivatization. nih.gov This rapid screening capability is a powerful tool for reaction optimization. youtube.com
Table 2: Hypothetical High-Throughput Workflow for Analogue Synthesis
| Step | Action | Technology | Purpose |
|---|---|---|---|
| 1. Planning & Design | Define analogue library based on desired properties. | Cheminformatics Software | Select diverse building blocks for functionalization. |
| 2. Reagent Preparation | Dispense stock solutions of this compound and diverse nucleophiles/coupling partners into a 96-well plate. | Robotic Liquid Handler | Prepare reaction plates with precise amounts of reactants. youtube.com |
| 3. Reaction | Seal plate and perform reaction under controlled heating/mixing. | Automated Synthesis Platform | Parallel synthesis of 96 distinct analogues. sigmaaldrich.com |
| 4. Analysis & Workup | Take an aliquot from each well for LC/MS analysis. | Integrated LC/MS Autosampler | Rapidly assess reaction success and identify products. nih.gov |
| 5. Purification | Scale up successful reactions and purify via automated preparative HPLC. | Mass-Triggered HPLC | Isolate pure compounds for further testing. |
Computational Chemistry in Predictive Design for New Analogues
Computational chemistry and in silico modeling are becoming increasingly vital for guiding synthetic efforts and predicting the properties of new molecules before they are synthesized. csmres.co.ukrsc.org For this compound and its potential derivatives, computational approaches can save significant time and resources.
Future research in this area should include:
Reaction Pathway Prediction: Using quantum mechanics (QM) methods like Density Functional Theory (DFT), researchers can model potential reaction pathways, calculate activation energies, and predict the feasibility and selectivity of different transformations. nih.govresearchgate.net This can help in choosing the most promising reaction conditions for selective functionalization of the two C-Br bonds.
In Silico Analogue Design: Computational tools can be used to design virtual libraries of analogues with specific desired properties. researchgate.netresearchgate.net For example, if the goal is to develop new materials, properties like electronic structure, polarizability, and crystal packing can be predicted. nih.gov If the target is medicinal chemistry, descriptors related to drug-likeness (e.g., Lipinski's rule of five) and pharmacokinetic properties (ADMET) can be calculated. rsc.org
Structure-Property Relationship (SPR) Studies: By generating a virtual library of derivatives and calculating their properties, machine learning models can be trained to identify the key structural features that govern a particular function. This predictive capability can guide the synthesis of new compounds with enhanced performance for a specific application. csmres.co.uk
Emerging Roles in Interdisciplinary Scientific Research
The structural motifs present in this compound make it a valuable building block for applications that span multiple scientific disciplines. primescholars.com Its rigid aromatic core, combined with the flexible and reactive side chain, offers a versatile scaffold for creating complex functional molecules.
Potential emerging roles include:
Materials Science: The di-brominated structure is an excellent precursor for the synthesis of polymers and metal-organic frameworks (MOFs). nih.govacs.org Step-growth polymerization via sequential cross-coupling reactions could lead to novel conjugated polymers with interesting optoelectronic properties. Furthermore, functionalized derivatives could serve as organic linkers for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis. acs.org
Medicinal Chemistry: Halogenated organic compounds are prevalent in pharmaceuticals. researchgate.net The this compound scaffold could be elaborated into libraries of compounds for screening against various biological targets. researchgate.netnih.gov The aromatic ring can engage in π-stacking interactions, while the functionalized side chain can be modified to interact with specific pockets in protein active sites.
Agrochemicals: Many herbicides and pesticides contain halogenated aromatic rings. The ability to selectively functionalize this compound at two different positions makes it an attractive starting point for creating novel agrochemical candidates with potentially new modes of action or improved properties. researchgate.net
Liquid Crystals: Molecules with a rigid core and a flexible side chain are characteristic of liquid crystals. By modifying the propyl chain and adding other functional groups to the benzene (B151609) ring, it may be possible to design new thermotropic liquid crystalline materials based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
